molecular formula C19H24N2O2 B2556965 N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-3-methylbutanamide CAS No. 898458-13-4

N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-3-methylbutanamide

Cat. No. B2556965
CAS RN: 898458-13-4
M. Wt: 312.413
InChI Key: FOORDFFKVJSPOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-3-methylbutanamide, also known as FIIN-3, is a small molecule inhibitor that targets the oncogenic receptor tyrosine kinase (RTK) family. The RTK family is involved in various cellular processes, including cell growth, differentiation, and survival. The overexpression of RTKs has been linked to the development and progression of various types of cancer. FIIN-3 has shown promising results in inhibiting the activity of RTKs, making it a potential candidate for cancer therapy.

Scientific Research Applications

Antibacterial, Antifungal, and Anti-tubercular Agents

A series of tetrahydropyrimidine–isatin hybrids, including derivatives of N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-3-methylbutanamide, were synthesized and evaluated for their antibacterial, antifungal, and anti-tubercular activity. These compounds exhibit a promising range of activities against various microbial strains, highlighting their potential as therapeutic agents in treating infections (Akhaja & Raval, 2012).

Synthesis of Spiro[furan-3,3′-indoline] Derivatives

Research has also focused on the efficient synthesis of functionalized spiro[furan-3,3′-indoline] derivatives, which are of interest due to their potential pharmacological properties. A study described a domino reaction of N-phenacylpyridinium bromides with isatinylidene acetoacetate, leading to these derivatives in an efficient manner, thereby opening new pathways for the development of novel compounds with therapeutic potential (Liu, Fang, & Yan, 2013).

Biobased Material Synthesis

In the materials science domain, derivatives of this compound have been explored for their utility in synthesizing biobased polyesters. Specifically, 2,5-bis(hydroxymethyl)furan, a compound related to the furan moiety of the target chemical, has been polymerized with various diacid ethyl esters to produce novel biobased furan polyesters. These materials have been characterized for their physical properties, showcasing the potential of furan derivatives in creating sustainable materials (Jiang et al., 2014).

Anticancer Activity

Derivatives of this compound have been synthesized and evaluated for their anticancer activity. Among these, certain compounds have shown significant inhibitory activity against cancer cell lines, underscoring the importance of these derivatives in developing new anticancer therapies. The structure-activity relationships (SARs) of these compounds have been established, providing valuable insights into the design of more effective anticancer agents (Zhuang et al., 2013).

properties

IUPAC Name

N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2/c1-14(2)12-19(22)20-13-17(18-8-5-11-23-18)21-10-9-15-6-3-4-7-16(15)21/h3-8,11,14,17H,9-10,12-13H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOORDFFKVJSPOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NCC(C1=CC=CO1)N2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.